molecular formula C6H11N B13222283 6-Methyl-3-azabicyclo[3.1.0]hexane

6-Methyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B13222283
M. Wt: 97.16 g/mol
InChI Key: NAWPASPYZIMBSX-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[310]hexane is a heterocyclic organic compound featuring a bicyclic structure with a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-azabicyclo[3.1.0]hexane typically involves cyclopropanation reactions. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts such as ruthenium (II) or palladium (II). The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate, which undergoes cyclopropanation to produce the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to it.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

6-Methyl-3-azabicyclo[3.1.0]hexane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target protein. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
  • 3-Azabicyclo[3.1.0]hexane derivatives

Comparison: 6-Methyl-3-azabicyclo[3.1.0]hexane is unique due to the presence of a methyl group at the 6-position, which can influence its chemical reactivity and biological activity. Compared to its dimethyl counterpart, it may exhibit different binding affinities and selectivities for molecular targets. The structural variations among these compounds can lead to distinct pharmacological profiles and applications .

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

6-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3

InChI Key

NAWPASPYZIMBSX-UHFFFAOYSA-N

Canonical SMILES

CC1C2C1CNC2

Origin of Product

United States

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